2,4-difluoro-N-(2-hydroxyethyl)benzamide

Description

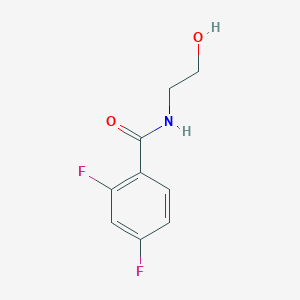

2,4-Difluoro-N-(2-hydroxyethyl)benzamide is a fluorinated benzamide derivative characterized by a benzamide core substituted with fluorine atoms at the 2- and 4-positions of the benzene ring. Fluorinated benzamides are widely studied for their applications in medicinal chemistry, including as enzyme inhibitors or receptor ligands, due to fluorine’s electronegativity and metabolic stability .

Properties

Molecular Formula |

C9H9F2NO2 |

|---|---|

Molecular Weight |

201.17 g/mol |

IUPAC Name |

2,4-difluoro-N-(2-hydroxyethyl)benzamide |

InChI |

InChI=1S/C9H9F2NO2/c10-6-1-2-7(8(11)5-6)9(14)12-3-4-13/h1-2,5,13H,3-4H2,(H,12,14) |

InChI Key |

LUSAKYJMENAPKN-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1F)F)C(=O)NCCO |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C(=O)NCCO |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Isomers and Fluorine Positional Analogs

N-(2,4-Difluorophenyl)-2-fluorobenzamide (Fo24)

- Structure : Differs in the substitution pattern; the hydroxyethyl group in the target compound is replaced by a 2,4-difluorophenyl group attached to the amide nitrogen.

- Properties : Fo24 exhibits strong intermolecular hydrogen bonding (N–H···O and O–H···F) and π-π stacking in its crystal lattice, which may enhance thermal stability compared to the target compound’s hydroxyethyl group .

- Biological Relevance : Fluorophenyl substituents are common in agrochemicals and pharmaceuticals, but the hydroxyethyl group in the target compound could improve aqueous solubility .

2,4-Difluoro-N-(2-hydroxyphenyl)benzamide

- Structure : The hydroxy group is attached to the phenyl ring rather than the ethyl chain.

Hydroxyalkyl-Substituted Benzamides

N-(2-Aminoethoxy)-3,4-difluoro-2-((2-fluoro-4-iodophenyl)amino)benzamide

- Structure: Features a 2-aminoethoxy group instead of hydroxyethyl, with additional fluorine and iodine substitutions.

- Synthesis : Prepared via deprotection of tert-butyl groups, highlighting the versatility of hydroxyalkyl benzamide synthesis .

- Functional Impact: The amino group introduces basicity, which may alter pharmacokinetics compared to the target’s neutral hydroxyethyl group.

3,4-Difluoro-N-(2-hydroxypropyl)benzamide

- Structure : A hydroxypropyl chain replaces hydroxyethyl, with fluorines at 3,4-positions.

Heterocyclic Benzamide Derivatives

5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones

- Structure : Incorporates a triazole-thione ring system linked to a 2,4-difluorophenyl group.

- Key Differences : The triazole moiety introduces additional hydrogen-bonding sites (N–H and C=S groups) and tautomeric behavior, which are absent in the target compound .

- Biological Activity : Such heterocycles are often associated with antimicrobial or anticancer activity, whereas hydroxyethyl benzamides may target neurological receptors .

Metabolites and Pharmacologically Active Analogues

Mosapride Metabolites

- Structure : Metabolites of mosapride include morpholinyl and fluorobenzyl groups instead of hydroxyethyl.

- Activity : The hydroxyethyl group in the target compound may enhance 5-HT4 receptor binding compared to morpholinyl metabolites, which show reduced agonism .

N-(2-Diethylaminoethyl)-4-fluorobenzamide

- Structure: Replaces hydroxyethyl with a diethylaminoethyl group.

- Impact: The basic amino group increases solubility in acidic environments, whereas the hydroxyethyl group offers pH-independent polarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.